molecular formula C18H21NO2 B4709050 (2-ETHOXY-1-NAPHTHYL)(PIPERIDINO)METHANONE

(2-ETHOXY-1-NAPHTHYL)(PIPERIDINO)METHANONE

Cat. No.: B4709050
M. Wt: 283.4 g/mol
InChI Key: ZGSYTZZVJGFBIY-UHFFFAOYSA-N
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Description

(2-Ethoxy-1-naphthyl)(piperidino)methanone is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group attached to the naphthalene ring and a piperidino group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxy-1-naphthyl)(piperidino)methanone typically involves the alkylation of 2-naphthol with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 2-ethoxy-1-naphthol is then subjected to a Friedel-Crafts acylation reaction with piperidine and an acylating agent like acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-1-naphthyl)(piperidino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(2-Ethoxy-1-naphthyl)(piperidino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-ethoxy-1-naphthyl)(piperidino)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall biosynthesis or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxy-1-naphthyl)(piperidino)methanone is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-16-11-10-14-8-4-5-9-15(14)17(16)18(20)19-12-6-3-7-13-19/h4-5,8-11H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYTZZVJGFBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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